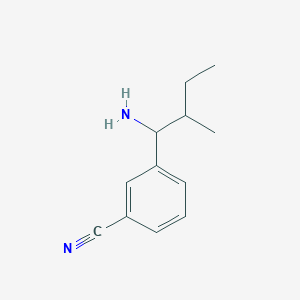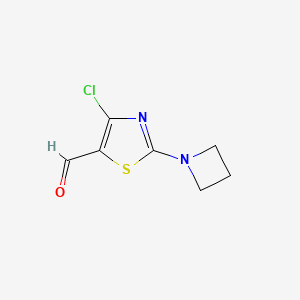
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both azetidine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the thiazole ring, a five-membered ring containing both sulfur and nitrogen, imparts unique chemical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the azetidine and thiazole rings.
化学反応の分析
Types of Reactions: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in various binding interactions, enhancing the compound’s biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their function .
類似化合物との比較
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
4-Chloro-1,3-thiazole: A simpler thiazole derivative used in various chemical syntheses.
N-Substituted-3-chloro-2-azetidinone: These compounds have shown potential as anticonvulsant agents.
Uniqueness: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is unique due to the combination of the azetidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
特性
分子式 |
C7H7ClN2OS |
|---|---|
分子量 |
202.66 g/mol |
IUPAC名 |
2-(azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2OS/c8-6-5(4-11)12-7(9-6)10-2-1-3-10/h4H,1-3H2 |
InChIキー |
FAUHIVIGASOHCF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC(=C(S2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
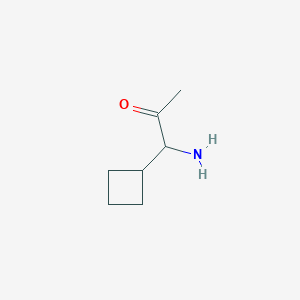
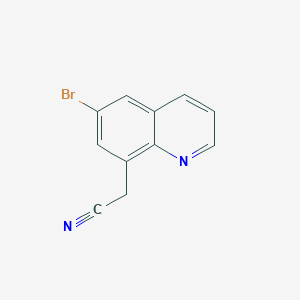
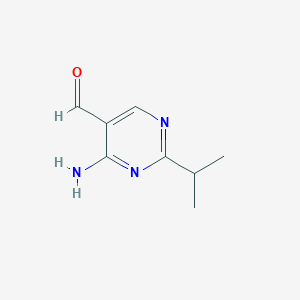
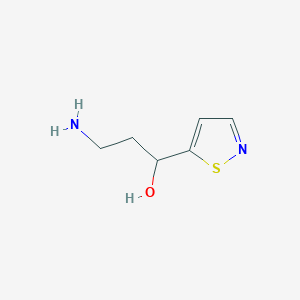
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
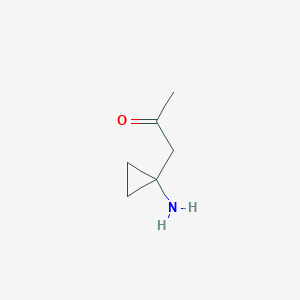
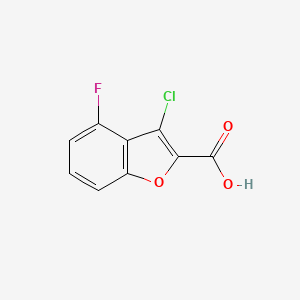
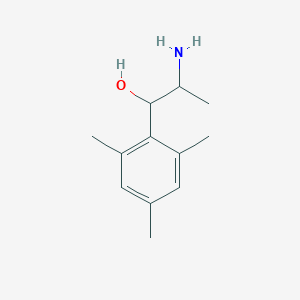
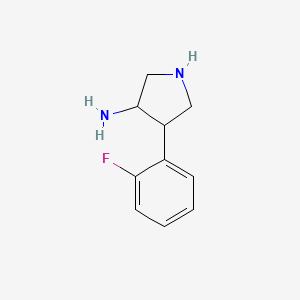
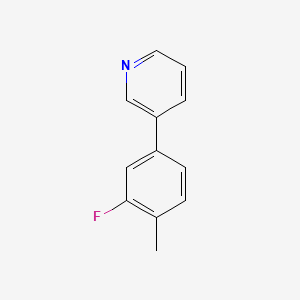
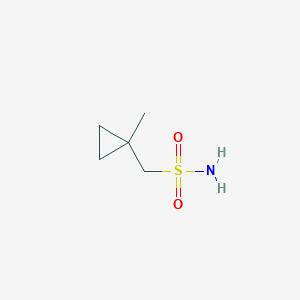
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
